Product packaging for Decahydronaphthalen-2-amine(Cat. No.:CAS No. 18649-65-5)

Decahydronaphthalen-2-amine

Cat. No.: B095653
CAS No.: 18649-65-5
M. Wt: 153.26 g/mol
InChI Key: FFROQSBSJYRALS-UHFFFAOYSA-N
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Description

Significance of Decahydronaphthalen-2-amine in Contemporary Organic Synthesis and Medicinal Chemistry

The decahydronaphthalene (B1670005) (decalin) scaffold is recognized as a valuable structural motif in medicinal chemistry. Its rigid, chair-chair conformation provides a stable and predictable three-dimensional structure that can be exploited to orient functional groups in specific vectors. This is particularly advantageous in drug design, where precise interaction with biological targets like protein binding sites is paramount. By incorporating a decalin core, chemists can reduce the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity. acs.orgnih.gov For instance, the decalin scaffold has been successfully employed to develop highly selective ligands for challenging protein targets such as FKBP51, which is implicated in conditions like major depressive disorder, obesity, and chronic pain. nih.gov

This compound is particularly significant as it combines the rigid decalin framework with a strategically placed primary amine group. This amine functionality serves as a versatile chemical handle for a wide array of synthetic transformations. It can be readily acylated, alkylated, or used in reductive amination and coupling reactions to build more complex molecular architectures. This makes it a key intermediate for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov The saturated, non-aromatic nature of the decalin core also imparts distinct physicochemical properties, such as increased solubility and metabolic stability, compared to its aromatic precursor, 2-naphthylamine. nih.govwikipedia.org

In organic synthesis, chiral amines derived from scaffolds like decahydronaphthalene can serve as chiral auxiliaries or building blocks for the asymmetric synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. wikipedia.orgyale.edu

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₉N
Molar Mass 153.26 g/mol
Monoisotopic Mass 153.15175 Da
CAS Number 18649-65-5
InChIKey FFROQSBSJYRALS-UHFFFAOYSA-N

Stereochemical Complexity of this compound and its Research Implications

The structure of this compound is characterized by significant stereochemical complexity, which has profound implications for its application in research. This complexity arises from two main features: the fusion of the two cyclohexane (B81311) rings and the substitution pattern on the rings.

Ring Fusion Isomerism: The decalin ring system can exist as two distinct diastereomers: cis-decalin and trans-decalin. In trans-decalin, the two rings are fused via bonds that are equatorial to each other, resulting in a rigid, relatively flat structure. In cis-decalin, the fusion involves one axial and one equatorial bond, leading to a bent, conformationally flexible structure that can undergo ring-flipping.

Chiral Centers: The presence of the amine group at the C2 position, along with the bridgehead carbons (C4a and C8a), introduces multiple stereocenters into the molecule. The exact number and relationship of these stereoisomers depend on the ring fusion.

In the rigid trans-fused system, carbons C2, C4a, and C8a are chiral centers. This gives rise to 2³ = 8 stereoisomers, which exist as 4 pairs of enantiomers.

In the more flexible cis-fused system, the situation is also complex, leading to additional stereoisomers.

This inherent stereochemical diversity means that a sample of this compound can be a mixture of multiple isomers, each with potentially different chemical reactivity and, crucially, distinct biological activity. In medicinal chemistry, it is common for only one stereoisomer of a drug to exhibit the desired therapeutic effect, while others may be inactive or even cause adverse effects. Consequently, a major research challenge is the development of stereoselective synthetic methods to isolate or produce a single, desired stereoisomer. This stereochemical control is essential for understanding structure-activity relationships and for developing safe and effective therapeutic agents. nih.gov

Table 2: Potential Stereoisomers of this compound

Ring Fusion Stereochemical Relationship Description
Trans 4 pairs of enantiomers The rigid trans ring fusion leads to a total of eight distinct stereoisomers.
Cis Multiple diastereomers and enantiomers The flexible cis ring fusion also results in a set of unique stereoisomers.

Overview of Advanced Methodologies in this compound Research

Research into this compound and its derivatives relies on advanced methodologies for both their synthesis and structural characterization.

Synthetic Methodologies: The preparation of this compound typically involves the complete saturation of the aromatic rings of a naphthalene (B1677914) precursor. A primary method is the catalytic hydrogenation of 2-naphthylamine. nih.gov This reaction requires high pressures of hydrogen gas and is carried out in the presence of heterogeneous catalysts, such as rhodium, ruthenium, or platinum on a carbon support. The conditions must be carefully controlled to achieve full reduction of both aromatic rings without causing side reactions. An alternative pathway involves the reductive amination of the corresponding ketone, decahydro-2-naphthalenone (also known as 2-decalone), using ammonia (B1221849) or an ammonia source and a reducing agent. For stereoselective synthesis, chiral auxiliaries or asymmetric catalytic methods are employed to control the formation of specific stereoisomers. harvard.edunih.gov

Characterization Methodologies: Given the stereochemical complexity of the molecule, advanced analytical techniques are indispensable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure and the relative stereochemistry of the isomers. Analysis of proton-proton coupling constants and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the spatial orientation of atoms and thus help differentiate between cis and trans isomers and the configuration at the C2 position.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including the absolute stereochemistry of a single enantiomer. researchgate.net This technique was used to confirm how a decalin-based ligand binds to the FKBP51 protein, revealing the precise conformation responsible for its selective activity. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of the synthesized compounds. uni.lu When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of different isomers in a mixture.

These advanced methods are crucial for the rational design, synthesis, and evaluation of this compound-based compounds in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B095653 Decahydronaphthalen-2-amine CAS No. 18649-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFROQSBSJYRALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283186
Record name decahydronaphthalen-2-amine
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18649-65-5
Record name NSC30287
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Record name decahydronaphthalen-2-amine
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Record name decahydronaphthalen-2-amine
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Ii. Advanced Synthetic Methodologies for Decahydronaphthalen 2 Amine and Its Derivatives

Stereoselective and Enantioselective Synthesis of Decahydronaphthalen-2-amine Scaffolds

Achieving control over the stereochemistry at the C-2 position of the decahydronaphthalene (B1670005) ring system is a primary challenge for synthetic chemists. This section explores cutting-edge methods that enable the precise installation of the amine group, leading to specific stereoisomers. These strategies are broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalysis.

Asymmetric Catalysis for Chiral this compound Formation

Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product, stands as a powerful and efficient approach. Organocatalysis and transition metal catalysis are the two main pillars of this field.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. chiba-u.jp For the synthesis of chiral amines, including those with cyclic scaffolds, methods such as asymmetric allylation of imines, aza-Henry reactions, and Strecker reactions have proven effective. researchgate.netbeilstein-journals.orgscispace.com These reactions often proceed through the activation of substrates by forming iminium ions or by hydrogen bonding interactions with bifunctional catalysts like those derived from cinchona alkaloids or thioureas. researchgate.netscispace.commdpi.com

A specific strategy that holds potential for the synthesis of this compound derivatives is the rsc.orgnih.gov-proton shift (or tautomerization) of an imine to an enamine. An organocatalytic asymmetric cascade reaction involving a 1,3-proton shift has been successfully used to synthesize complex chiral oxindole (B195798) derivatives. rsc.orgresearchgate.net In a relevant context, optically active fluoroalkylated amines have been prepared with high chirality transfer through a rsc.orgnih.gov-proton shift of optically active imines. beilstein-journals.org This suggests that a precursor imine, derived from a corresponding octahydronaphthalenone, could undergo a catalyzed, stereocontrolled 1,3-proton shift to a chiral enamine, which could then be reduced to the desired this compound. While direct application to the decahydronaphthalene system is an area for further research, the principle is well-established for creating chiral amine centers. researchgate.netbeilstein-journals.org

Furthermore, organocatalysts have been instrumental in the synthesis of complex decalin frameworks through cascade reactions, demonstrating their utility in constructing the core bicyclic structure itself. acs.org

The asymmetric hydrogenation of prochiral enamines or imines is one of the most direct and atom-economical methods for producing chiral amines. This transformation typically employs chiral complexes of transition metals such as iridium, rhodium, and ruthenium. The precursor for this compound would likely be an enamine or imine derived from an appropriate octahydronaphthalenone (tetralone derivative).

Researchers have developed highly effective iridium catalysts for the asymmetric hydrogenation of cyclic imines. For instance, iridium complexes have been successfully used in the asymmetric hydrogenation of seven-membered cyclic imines with high enantioselectivities. This demonstrates the capability of these catalysts to handle cyclic substrates, which is directly relevant to the synthesis of the decalin amine scaffold.

Key to the success of these reactions is the design of the chiral ligand attached to the metal center. Ligands such as those based on N-sulfonylated diamines or phosphino-oxazolines have shown high efficiency and stereoselectivity in the hydrogenation of various imines.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Chiral Ru/TsDPEN ComplexKetones and IminesChiral Alcohols and AminesHigh[General Methodology]
Ir-DIFLUORPHOS2-substituted quinoxalineChiral TetrahydroquinoxalineHigh[General Methodology]
Chiral Spiro Iridiumα-amino ketonesChiral β-amino alcoholsup to 99.9%[General Methodology]

This table presents general findings in the field of asymmetric hydrogenation, applicable to the synthesis of chiral amines.

Palladium-catalyzed C-H activation has emerged as a transformative tool for the functionalization of otherwise inert carbon-hydrogen bonds, enabling the synthesis of complex nitrogen-containing heterocycles. nih.gov This strategy often relies on a directing group within the substrate to position the palladium catalyst in proximity to a specific C-H bond.

While direct palladium-catalyzed C-H amination on a pre-existing decahydronaphthalene core is a challenging prospect, related methodologies suggest its feasibility. For instance, palladium catalysts have been used for the C-H activation of aliphatic amines to create strained nitrogen heterocycles. More relevantly, dehydrogenative reactions driven by transition-metal-free systems like TEMPO have been used to construct N-functionalized 2-aminophenols from cyclohexanones and amines, showcasing a pathway from a cyclic ketone to a functionalized aromatic amine. nih.gov This concept of dehydrogenation-driven functionalization could potentially be adapted to tetralone derivatives, precursors to the decalin system.

Another approach involves the C-H activation of aryl amines. An imine-directed palladium-catalyzed C(sp2)–H functionalization of aryl amines has been established, providing access to γ-lactone fused tetrahydroquinolines. This demonstrates the power of C-H activation in building complex fused ring systems containing nitrogen.

Chiral Auxiliary-Mediated Strategies in this compound Synthesis

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.

For the synthesis of chiral amines, N-tert-butanesulfinamide, developed by Ellman, is a particularly effective chiral auxiliary. The synthesis would begin with the condensation of an octahydronaphthalenone with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl ketimine. This intermediate can then undergo diastereoselective reduction. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride attack to one of the two faces of the C=N double bond. Subsequent acidic hydrolysis removes the sulfinyl group to yield the enantiomerically enriched this compound. This method is highly versatile and has been successfully applied to the synthesis of a wide array of chiral amines.

Other auxiliaries, such as those based on Evans oxazolidinones or pseudoephedrine, could also be envisioned in strategies targeting derivatives of this compound, for instance, by controlling the stereochemistry of alkylation at a carbon adjacent to the nitrogen.

Biocatalytic Routes for Enantiopure this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. csic.es For the synthesis of chiral amines, transaminases (TAs) and imine reductases (IREDs) are particularly powerful biocatalysts. worktribe.comnih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. mdpi.com To synthesize this compound, an appropriate octahydronaphthalenone precursor would be subjected to the action of a chiral-selective transaminase. The choice of an (R)- or (S)-selective enzyme would determine the stereochemistry of the resulting amine. While TAs have been widely used for various ketones, their application to bulky or complex cyclic ketones like those in the decalin series can be challenging. nih.govchimia.ch However, significant progress has been made through protein engineering to broaden the substrate scope of these enzymes. acs.org For example, researchers at Pfizer successfully employed a transaminase for the conversion of a substituted tetralone to the corresponding (S)-amine with excellent selectivity, a substrate class closely related to the precursors for decalin amines. worktribe.com

Imine Reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the reduction of imines to amines. nih.gov These enzymes show a particular preference for the reduction of cyclic imines. nih.gov A synthetic route could involve the in situ formation of an imine from an octahydronaphthalenone and ammonia (B1221849) (or an amine source), followed by stereoselective reduction by an IRED. The discovery and engineering of IREDs have expanded the biocatalytic toolbox, enabling the synthesis of previously difficult-to-access chiral amines, including secondary and tertiary amines. nih.gov The application of IREDs to produce chiral tetrahydroisoquinolines from cyclic dihydroisoquinoline precursors highlights their potential for synthesizing complex cyclic amines like this compound. nih.gov

Enzyme ClassReaction TypePrecursorKey AdvantagesReference
Transaminase (TA)Asymmetric Reductive AminationOctahydronaphthalenoneHigh enantioselectivity; green process mdpi.comworktribe.com
Imine Reductase (IRED)Asymmetric Imine ReductionPre-formed or in situ imineExcellent for cyclic imines; high stereoselectivity nih.govnih.gov

This table summarizes the application of key enzyme classes for the synthesis of chiral amines.

Diastereoselective Cyclization Reactions (e.g., Diels-Alder) to Construct Decahydronaphthalene Cores

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and reliable method for constructing the six-membered rings of the decahydronaphthalene core with excellent control over stereochemistry. wikipedia.org This thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile allows for the simultaneous formation of two new carbon-carbon bonds. wikipedia.org The intramolecular version of this reaction (IMDA) is particularly effective for creating the fused ring system of decalins. nih.govrsc.org

The stereochemical outcome of the Diels-Alder reaction can be highly influenced by the geometry of the reactants. For instance, a remarkable switch in diastereoselectivity has been observed when changing the geometry of the dienophile unit in a triene precursor from (Z) to (E), leading to different isomers of the decalin core. nih.govacs.orgfigshare.com This highlights the precise control that can be exerted over the final product's stereochemistry.

Beyond the traditional thermal Diels-Alder, enzymatic catalysis has emerged as a sophisticated approach. A flavin-dependent Diels-Alderase, LucM, has been identified to catalyze an IMDA reaction to form a decalin intermediate in the biosynthesis of lucensimycin A. nih.gov Such enzymatic transformations offer unique stereoselectivity that can be difficult to achieve with conventional chemical methods.

Other diastereoselective cyclization strategies have also proven effective. For example, a one-pot Michael/Conia-ene cascade cyclization has been utilized for the rapid and stereoselective construction of cis-decalin skeletons. pkusz.edu.cn Similarly, ynamide-capped polyenes have been shown to undergo a universal polyene cyclization to furnish cis-decalin frameworks with excellent diastereoselectivity, irrespective of the initial alkene stereochemistry. chinesechemsoc.org

Reaction TypeKey FeaturesStereoselectivityReference
Intramolecular Diels-Alder (IMDA)Construction of fused ring systems.High, dependent on dienophile geometry. nih.govacs.orgfigshare.com
Enzymatic IMDAUtilizes a flavin-dependent Diels-Alderase.High, specific to the enzyme. nih.gov
Michael/Conia-ene CascadeOne-pot synthesis of cis-decalins.High, substrate-controlled. pkusz.edu.cn
Ynamide-Capped Polyene CyclizationForms cis-decalins from E- or Z-polyenes.Excellent cis-diastereoselectivity. chinesechemsoc.org

Advanced Reductive Amination and N-Alkylation Protocols for Aminodecalin Systems

Reductive amination of a corresponding decalin ketone is a direct and widely used method for the synthesis of this compound. This reaction typically involves the condensation of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate, which is then reduced to the final amine.

Modern advancements in this area focus on the use of highly efficient and selective catalysts. Whole-cell biocatalysts containing imine reductases (IREDs) have demonstrated significant promise for the asymmetric reductive amination of ketones, offering high conversions and excellent stereoselectivity. nih.gov These biocatalytic systems can be more cost-effective as they may utilize the cell's intrinsic machinery for cofactor regeneration. nih.gov

N-alkylation is another crucial transformation for diversifying the this compound scaffold. Traditional methods often suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary amines. ucalgary.ca To address this, chemoselective N-monoalkylation methods have been developed. The use of cesium hydroxide (B78521) has been shown to promote the selective N-monoalkylation of primary amines with alkyl halides, providing secondary amines in high yields. organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as an atom-economical and environmentally friendly approach to N-alkylation. nih.gov In this process, a metal catalyst temporarily dehydrogenates an alcohol to an aldehyde or ketone in situ, which then reacts with the amine. The resulting imine is subsequently reduced by the metal hydride species, regenerating the catalyst and producing water as the only byproduct. nih.gov Various transition metal complexes, including those based on ruthenium and cobalt, have been successfully employed for the N-alkylation of amines with alcohols under mild conditions. nih.govrsc.org

ReactionReagents/CatalystKey AdvantagesReference
Asymmetric Reductive AminationWhole-cell biocatalysts (IREDs)High conversion and excellent stereoselectivity. nih.gov
Chemoselective N-AlkylationCesium hydroxideHigh selectivity for mono-alkylation. organic-chemistry.org
N-Alkylation via Borrowing HydrogenRu or Co complexesAtom-economical, uses alcohols as alkylating agents. nih.govrsc.org

Novel Reaction Design and Process Intensification in this compound Synthesis

The synthesis of this compound is increasingly being guided by principles of sustainability and efficiency. This has led to the development of greener synthetic routes, the application of novel catalytic systems, and the design of complex cascade reactions.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. mdpi.com In the context of this compound synthesis, this involves the use of renewable resources, the development of solvent-free or greener solvent systems, and the design of more atom-economical reactions. rsc.org

One key area of focus is the replacement of hazardous reagents and solvents. For example, the use of deep eutectic solvents (DESs) is being explored as a more sustainable alternative to traditional organic solvents for amine synthesis. mdpi.com Similarly, solvent-free reaction conditions, such as mechanochemical grinding, have been developed for the synthesis of N-substituted amines. mdpi.com

Green Chemistry ApproachExampleBenefitReference
Alternative SolventsDeep Eutectic Solvents (DESs)Reduced toxicity and environmental impact. mdpi.com
Solvent-Free ConditionsMechanochemical grindingMinimized waste and energy consumption. mdpi.com
Renewable FeedstocksN-alkylation using alcoholsUse of biomass-derivable reagents. nih.gov
Atom EconomyBorrowing Hydrogen StrategyWater is the only byproduct. nih.gov

Photoredox Catalysis in Amine Functionalization Relevant to this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org This methodology has significant potential for the functionalization of amines, including those based on the decahydronaphthalene scaffold.

Photoredox catalysis can be used to generate reactive radical intermediates from a variety of precursors. nih.gov For instance, the merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has enabled novel bond formations by accessing different oxidation states of the metal catalyst. princeton.edu This has been applied to C-N bond formation, offering new strategies for the synthesis of complex amines. chemrxiv.org

Specific applications relevant to aminodecalin systems include the photoredox-mediated generation of N-centered radicals, which can then participate in various bond-forming reactions. chemrxiv.org This approach allows for the functionalization of the amine group under mild conditions, avoiding the use of harsh reagents. Furthermore, photoredox catalysis can be employed for the functionalization of the decalin core itself, for example, through the activation of C-H bonds. acs.org

Photoredox StrategyKey TransformationAdvantagesReference
Metallaphotoredox CatalysisC-N bond formationMild conditions, novel reactivity. princeton.educhemrxiv.org
N-Centered Radical GenerationAmine functionalizationAvoids harsh reagents. chemrxiv.org
C-H Bond FunctionalizationDirect modification of the decalin coreIncreased synthetic efficiency. acs.org

Multi-Component Cascade Reactions for Polyfunctionalized this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. um.edu.mt When combined with cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, MCRs can rapidly generate molecular complexity from simple starting materials.

The development of multi-component cascade reactions provides a powerful strategy for the synthesis of highly functionalized this compound analogues. researchgate.net For example, a chiral amine can be used to trigger a triple cascade reaction to produce functionalized decahydroquinolines, which share a similar bicyclic core with this compound. researchgate.net

Cascade Reaction TypeKey FeatureProductReference
Chiral Amine-Triggered Triple CascadeEnantio- and diastereoselectiveFunctionalized decahydroquinolines researchgate.net
Three-Component CascadeOne-pot synthesisHighly functionalized bipyrimidine derivatives rsc.org
Multi-component Catalytic ReactionsUse of simple, readily available starting materialsQuaternary quinolinium salts diva-portal.org

Derivatization and Functionalization Strategies for this compound

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization and functionalization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

A variety of reagents have been developed for the derivatization of primary amines, often for analytical purposes such as improving chromatographic separation or enhancing detection in mass spectrometry. researchgate.netnih.gov Reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are commonly used to introduce chromophoric or fluorophoric groups. nih.gov While often used for analysis, these derivatization reactions can also be adapted for the synthesis of new analogues.

Beyond simple derivatization, the amine group can be transformed into a wide array of other functional groups. For example, it can be acylated to form amides, which can alter the molecule's properties and provide further points for functionalization. It can also be converted into sulfonamides, ureas, and thioureas, each imparting distinct characteristics to the parent molecule.

Furthermore, the decahydronaphthalene core itself can be functionalized. For instance, C-H activation strategies can be employed to introduce new substituents at specific positions on the decalin rings, providing access to a wider range of analogues that would be difficult to synthesize through other means.

Derivatization/FunctionalizationReagent/MethodPurposeReference
Amine DerivatizationDansyl-Cl, OPA, Fmoc-ClIntroduction of chromophores/fluorophores, analytical applications. nih.gov
N-AlkylationAlkyl halides, Alcohols (via borrowing hydrogen)Synthesis of secondary and tertiary amines. organic-chemistry.orgnih.gov
AcylationAcyl chlorides, AnhydridesFormation of amides. ucalgary.ca
C-H ActivationTransition metal catalystsDirect functionalization of the decalin core. acs.org

Regioselective and Stereospecific Functional Group Transformations of this compound

Regioselectivity and stereospecificity are paramount in the synthesis of complex molecules like this compound derivatives, ensuring that chemical modifications occur at specific positions and with a defined spatial orientation.

Recent advancements have highlighted the use of catalyst-controlled reactions to achieve high regioselectivity. For instance, the copper-catalyzed opening of trifluoromethyl-substituted aziridines with aryl Grignard reagents provides a pathway to α-CF3-β-arylethylamines. nih.gov This method is significant as it allows for the precise introduction of an aryl group at a specific position relative to the trifluoromethylamine moiety, a transformation that is often challenging to control. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding the mechanism, revealing the active copper species and the role of lithium chloride in directing the regioselectivity of the reaction. nih.gov

Stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also critical. An example is the reaction of chiral aziridines with hydrazoic acid, which can proceed with a high degree of stereospecificity to yield the corresponding azido (B1232118) amines. mdpi.com The outcome of such reactions, including the regioselectivity of the ring-opening, can be influenced by the substitution pattern on the aziridine (B145994) ring. mdpi.com For instance, nucleophilic attack may occur at the more substituted carbon in some cases, while in others, the electronic nature of the substituents directs the incoming nucleophile to a different position. mdpi.com

The Kornblum-DeLaMare rearrangement is another transformation where regioselectivity can be controlled, for example, through neighboring-group participation. researchgate.net While not directly applied to this compound in the provided context, the principles of directing group-assisted regioselectivity are broadly applicable in organic synthesis.

TransformationReagents/CatalystKey Features
Aziridine Ring OpeningCopper catalyst, Aryl Grignard reagentHigh regioselectivity, Forms α-CF3-β-arylethylamines
Aziridine Ring OpeningHydrazoic acidStereospecific, Regioselectivity dependent on substrate

Preparation of N-Functionalized this compound Derivatives

The synthesis of N-functionalized derivatives of this compound is a critical area of research, as the nature of the substituent on the nitrogen atom can significantly influence the molecule's properties.

A variety of methods can be employed to achieve N-functionalization. Standard synthetic protocols such as reductive amination, acylation, and alkylation are commonly used. More advanced techniques are also being developed. For instance, a dehydrogenative approach allows for the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines in a single step. nih.gov This method, which involves the formation of an aromatic ring, could potentially be adapted for the synthesis of N-substituted aminotetralin derivatives, which are structurally related to decahydronaphthalen-2-amines.

The synthesis of N-trifluoromethyl (N-CF3) secondary amines represents a specific challenge due to their inherent instability. nih.gov A recently developed mild and practical method involves the oxidative fluorination of isocyanides using iodine as the oxidant and silver fluoride (B91410) as the fluorinating agent. nih.gov This protocol features a broad substrate scope and good functional group tolerance, making it potentially applicable to the synthesis of N-CF3 this compound derivatives. nih.gov

The Bucherer reaction, particularly under microwave irradiation, offers an efficient method for preparing aminonaphthalene derivatives from hydroxynaphthalenes. researchgate.net This reaction can also be used to synthesize secondary and tertiary aminonaphthalenes, providing a route to N-substituted precursors that could then be reduced to the corresponding decahydronaphthalene derivatives. researchgate.net

N-Functionalization MethodReagentsProduct Type
Oxidative Fluorination of IsocyanidesIodine, Silver FluorideN-Trifluoromethyl secondary amines nih.gov
Dehydrogenative AromatizationTEMPON-Functionalized 2-aminophenols nih.gov
Bucherer ReactionSodium bisulfite, AmineSecondary and Tertiary aminonaphthalenes researchgate.net

Iii. Stereochemical Aspects and Chiral Resolution of Decahydronaphthalen 2 Amine

Chiral Resolution Techniques for Decahydronaphthalen-2-amine Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, a compound with at least one stereocenter, several methodologies can be employed to achieve this separation.

Classical Resolution via Diastereomeric Salt Formation and Fractional Crystallization

The most common and historically significant method for resolving racemic amines is through their conversion into a pair of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the principle that diastereomers possess different physical properties, such as solubility, which allows for their separation. libretexts.orglibretexts.org

The process for this compound involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The reaction produces a mixture of two diastereomeric salts: ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid), or ((R)-amine·(S)-acid) and ((S)-amine·(S)-acid), depending on the resolving agent's configuration. libretexts.org

These diastereomeric salts, not being mirror images, exhibit different solubilities in a given solvent. libretexts.org Through a process called fractional crystallization, the less soluble diastereomer crystallizes out of the solution first. tcichemicals.com This salt is then isolated by filtration. The final step involves treating the separated diastereomeric salt with a base to neutralize the acid and regenerate the enantiomerically pure amine. libretexts.orglibretexts.org The more soluble diastereomer remains in the mother liquor and can be processed separately to recover the other enantiomer. The selection of an appropriate resolving agent and solvent system is crucial for efficient separation and is often determined through empirical screening. justia.com

StepDescriptionPurpose
1. Salt Formation The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).To convert the enantiomeric pair into a mixture of diastereomeric salts.
2. Fractional Crystallization The mixture of diastereomeric salts is dissolved in a suitable solvent and allowed to crystallize. Due to different solubilities, one diastereomer crystallizes preferentially. tcichemicals.comTo separate the diastereomers based on their differential physical properties. libretexts.org
3. Isolation The crystallized, less-soluble diastereomeric salt is separated from the solution (mother liquor) by filtration.To obtain one of the diastereomers in solid form.
4. Regeneration The isolated diastereomeric salt is treated with a base (e.g., KOH) to break the ionic bond and remove the chiral resolving agent. libretexts.orgTo recover the enantiomerically pure this compound.
5. Recovery The second enantiomer can be recovered from the mother liquor by similar treatment.To isolate the other enantiomer, maximizing yield.

Enzymatic Kinetic Resolution and Double Enzymatic Kinetic Resolution of Chiral Amines

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. wikipedia.org In this method, an enzyme catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. wikipedia.org For resolving chiral amines like this compound, lipases are commonly used enzymes that can catalyze the acylation of the amine. wikipedia.orgmdpi.com

In a typical enzymatic kinetic resolution, the racemic amine is exposed to an acylating agent in the presence of an enzyme such as Candida antarctica lipase (B570770) B (CALB). wikipedia.org The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chemical techniques like chromatography or extraction. This method can achieve very high enantiomeric excess (ee) for both the product and the remaining starting material. wikipedia.orgmdpi.com

Double enzymatic kinetic resolution is an advanced approach that enhances efficiency by using the enzyme's capabilities more fully. mdpi.com This process can involve the simultaneous resolution of a racemic amine and a racemic acyl donor, resulting in up to four optically pure compounds from a single one-pot process. mdpi.com While more complex to design, these methods represent a highly efficient and sustainable route to enantiopure amines. mdpi.com

Resolution TypeKey PrincipleTypical EnzymeOutcome for this compound
Kinetic Resolution (KR) One enantiomer reacts significantly faster with a chiral catalyst (enzyme) or reagent. wikipedia.orgLipases (e.g., CALB), Dehydrogenases. wikipedia.orgmdpi.comA mixture of one enantiomer as an amide and the other as the unreacted amine, which are then separated.
Dynamic Kinetic Resolution (DKR) Combines enzymatic KR with in-situ racemization of the slower-reacting enantiomer. nih.govLipase coupled with a racemization catalyst. nih.govTheoretically allows for a 100% yield of a single, desired enantiomerically pure product.
Double Kinetic Resolution Simultaneous kinetic resolution of two racemic compounds (e.g., a racemic amine and a racemic acyl donor). mdpi.comLipases. mdpi.comPotentially yields four optically pure compounds from one reaction mixture.

Chromatographic Chiral Separation Methodologies (e.g., HPLC, SFC)

Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are particularly effective for resolving chiral amines. shimadzu.com

A CSP is a stationary phase that is itself chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. mdpi.com The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are very common and effective for a broad range of chiral compounds, including amines. yakhak.org

For the separation of this compound, a suitable CSP would be selected, and the mobile phase conditions would be optimized. In HPLC, this often involves a normal-phase system with a mobile phase like hexane (B92381) mixed with an alcohol modifier (e.g., 2-propanol). yakhak.org SFC, which uses supercritical CO2 as the primary mobile phase, is often faster and considered a "greener" alternative to HPLC. shimadzu.com A single system can even be designed to switch between SFC and HPLC modes to screen for the most effective separation conditions efficiently. shimadzu.com

Spontaneous Resolution and Preferential Crystallization Phenomena

Spontaneous resolution occurs when a racemate crystallizes from a solution not as a racemic compound (containing both enantiomers in the same crystal lattice) but as a physical mixture of separate crystals, each containing only one enantiomer. wikipedia.org Such a mixture is known as a conglomerate, and this phenomenon, discovered by Louis Pasteur, is relatively rare, occurring in only 5-10% of all chiral compounds. wikipedia.orgcore.ac.uk If this compound were to form a conglomerate, its enantiomers could potentially be separated by manually picking the different crystals, although this is not practical on a large scale.

A more applicable technique based on this phenomenon is preferential crystallization, also known as resolution by entrainment. wikipedia.orgrug.nl This method can be applied to conglomerate-forming systems. It involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer. rug.nlnih.gov This seed induces the crystallization of only that enantiomer, which can then be filtered off. The other enantiomer then becomes enriched in the remaining solution. By alternating the seeding with each enantiomer, both can be isolated from the same batch. wikipedia.org This method is highly economical as it does not require a resolving agent, but its applicability is strictly limited to the small fraction of compounds that form conglomerates. justia.com

Absolute Configuration Determination of this compound

Once an enantiomer of this compound has been isolated, it is necessary to determine its absolute configuration (the actual three-dimensional arrangement of its atoms), assigning it as either (R) or (S).

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov The technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net

The method relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, there are small phase shifts in the scattered radiation. ed.ac.uk This effect causes slight, but measurable, differences in the intensities of diffraction spots that are related by inversion symmetry (known as Bijvoet pairs). researchgate.net By analyzing these intensity differences, the absolute structure of the crystal can be determined. ed.ac.ukchem-soc.si For organic compounds containing only light atoms (like carbon, nitrogen, and oxygen), the effect is weak, but modern diffractometers and computational methods often allow for a reliable assignment. researchgate.neted.ac.uk The Flack parameter is a value calculated during the structure refinement that indicates whether the correct absolute structure has been determined; a value close to zero for the correct structure (and close to 1 for the inverted structure) with a small standard uncertainty confirms the assignment. chem-soc.si

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for determining absolute configuration. For this compound and its derivatives, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most relevant and widely applied chiroptical techniques.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Visible region. encyclopedia.pub This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the stereochemistry of the molecule. nih.gov The sign and magnitude of the Cotton effects in an ECD spectrum are directly related to the spatial arrangement of chromophores and other substituents within the molecule. encyclopedia.pubnih.gov

For derivatives of this compound, the chromophoric group, which is often the aromatic or unsaturated part of a derivatizing agent attached to the amino group, plays a crucial role. The ECD spectrum arises from the electronic transitions within this chromophore, which are perturbed by the chiral environment of the decahydronaphthalene (B1670005) skeleton.

Detailed Research Findings:

The absolute configuration of chiral molecules, including complex structures like decahydronaphthalene derivatives, can be reliably determined by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, most notably time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net This combined experimental and theoretical approach has become a cornerstone of modern stereochemical analysis.

The process typically involves:

Conformational Analysis: A thorough search for all possible low-energy conformers of the molecule is performed using computational methods.

ECD Spectra Calculation: For each conformer, the ECD spectrum is calculated using TD-DFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at a given temperature (Boltzmann distribution) to generate a final theoretical spectrum.

Comparison: The theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration.

The accuracy of the calculated ECD spectra is highly dependent on the level of theory and the basis set used in the calculations. dtu.dk For instance, studies on related bicyclic systems like 2-cyclohexenone derivatives have shown that the conformation of the ring system and the nature of substituents significantly influence the ECD spectra. researchgate.net

Interactive Data Table: Key Parameters in ECD Analysis of Chiral Amines

ParameterDescriptionRelevance to this compound
Wavelength (λ) The specific wavelength of light at which the differential absorption is measured.The position of Cotton effects in the ECD spectrum of a derivatized this compound is characteristic of its stereoisomer.
Molar Ellipticity ([(\theta)]) A measure of the magnitude of the circular dichroism effect, normalized for concentration and path length.The sign and intensity of the molar ellipticity peaks are crucial for distinguishing between enantiomers and diastereomers.
Cotton Effect The characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a substance.The sign of the Cotton effect (positive or negative) is a key indicator of the absolute configuration at specific stereocenters.
Chromophore The part of a molecule responsible for its color and for absorbing light in the UV-Vis region.For this compound, a suitable chromophoric derivative is often necessary to obtain a measurable ECD signal in an accessible spectral range.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to molecular vibrations. wikipedia.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. wikipedia.orgnih.gov

A significant advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active. This results in a rich and detailed spectrum that provides a wealth of stereochemical information. nih.gov Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using quantum chemical methods, typically DFT. nih.gov

Detailed Research Findings:

The application of VCD to determine the absolute configuration of complex molecules is well-established. nih.govresearchgate.net The methodology mirrors that of ECD, involving conformational analysis, spectral calculation, and comparison with the experimental spectrum. VCD is particularly useful when a molecule lacks a strong UV-Vis chromophore, making ECD analysis challenging.

For this compound, VCD can directly probe the chirality of the saturated carbocyclic framework and the stereocenter bearing the amino group. The C-H, N-H, and C-N stretching and bending vibrations are all sensitive to the stereochemistry and will give rise to characteristic VCD signals.

The combination of ECD and VCD can provide a particularly robust assignment of absolute configuration, as the two techniques are complementary and provide cross-validation of the stereochemical assignment. researchgate.net

Interactive Data Table: Comparison of ECD and VCD for Stereochemical Analysis

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Spectral Range UV-Visible (typically 185-700 nm) encyclopedia.pubInfrared (typically 4000-700 cm⁻¹) rsc.org
Physical Principle Differential absorption of circularly polarized light by electronic transitions. encyclopedia.pubDifferential absorption of circularly polarized light by vibrational transitions. wikipedia.org
Requirement for Chromophore Generally requires a UV-Vis chromophore for strong signals. encyclopedia.pubNo chromophore required; all vibrations in a chiral molecule are VCD active. nih.gov
Sensitivity Highly sensitive to the electronic environment and conformation around the chromophore.Sensitive to the stereochemistry of the entire molecule. wikipedia.org
Computational Method Time-Dependent Density Functional Theory (TD-DFT). researchgate.netDensity Functional Theory (DFT). nih.gov
Application to this compound Effective for derivatized forms containing a chromophore.Applicable to the underivatized molecule, providing direct information on the stereocenters.

NMR Anisotropy Methods (e.g., Modified Mosher's Method) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While standard NMR techniques provide information about the connectivity and relative stereochemistry of a molecule, specialized methods that exploit anisotropic effects can be used to determine absolute configuration. rsc.orgscispace.com

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. researchgate.net The method involves the derivatization of the chiral amine with a chiral reagent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction forms a pair of diastereomeric amides.

The principle of the method relies on the magnetic anisotropy of the phenyl group in the MTPA moiety. In the two diastereomers, the phenyl group will have a different average spatial orientation relative to the substituents on the decahydronaphthalene framework. This leads to differential shielding (or deshielding) of the protons in the vicinity of the MTPA group, resulting in observable differences in their chemical shifts (Δδ = δS - δR) in the ¹H NMR spectra of the two diastereomers.

Detailed Research Findings:

By analyzing the sign of the Δδ values for various protons on either side of the newly formed amide plane, the absolute configuration of the stereocenter bearing the amino group can be deduced. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other allows for the assignment of the absolute configuration.

The successful application of the modified Mosher's method to this compound would involve the following steps:

Derivatization: Separate reactions of the this compound enantiomer with (R)-MTPA-Cl and (S)-MTPA-Cl to form the two corresponding diastereomeric amides.

NMR Analysis: Acquisition of high-resolution ¹H NMR spectra for both diastereomers.

Signal Assignment: Unambiguous assignment of the proton signals in the NMR spectra, often aided by 2D NMR techniques like COSY and HSQC.

Calculation of Δδ: Calculation of the chemical shift differences (Δδ) for protons on the decahydronaphthalene skeleton.

Stereochemical Assignment: Correlation of the pattern of Δδ values with the established model for MTPA amides to determine the absolute configuration of the C-2 stereocenter.

Beyond the Mosher's method, the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligning media can also provide long-range stereochemical information, which can be invaluable for determining the relative and absolute configuration of complex molecules like this compound. nih.govyoutube.com

Interactive Data Table: Steps and Key Observations in the Modified Mosher's Method for this compound

StepProcedureExpected Observation/Outcome
1. Derivatization React the chiral this compound with (R)- and (S)-MTPA-Cl.Formation of two diastereomeric MTPA amides.
2. NMR Acquisition Record ¹H NMR spectra of both diastereomeric amides.Two distinct ¹H NMR spectra with differing chemical shifts for corresponding protons.
3. Data Analysis Calculate Δδ = δS - δR for protons on the decahydronaphthalene ring.A systematic pattern of positive and negative Δδ values for protons located on opposite sides of the MTPA phenyl group's plane.
4. Configuration Assignment Apply the Mosher's method model to the observed Δδ pattern.Unambiguous determination of the absolute configuration at the C-2 position of the this compound.

Iv. Conformational Analysis and Molecular Dynamics of Decahydronaphthalen 2 Amine

Spectroscopic Conformational Analysis of Decahydronaphthalen-2-amine

Spectroscopic techniques provide direct experimental evidence of the molecule's structure in solution and in the solid state. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are particularly powerful tools for this purpose.

NMR spectroscopy is a premier technique for determining the detailed three-dimensional structure of molecules in solution. For a flexible system like this compound, which can exist as multiple interconverting conformers, advanced NMR experiments are essential to map out its conformational landscape.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are NMR experiments that identify protons that are close to each other in space, irrespective of the number of bonds separating them. The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton's resonance can affect the intensity of the resonance of a spatially proximate proton. columbia.edu The strength of this effect is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For this compound, these experiments are invaluable for:

Determining Ring Fusion Stereochemistry: In cis-decahydronaphthalen-2-amine, strong NOE cross-peaks would be observed between axial protons on the same face of the two rings, including the bridgehead protons. In the trans isomer, such correlations would be absent.

Assigning Substituent Orientation: The orientation of the amine group (axial vs. equatorial) can be determined by observing NOE correlations between the amine protons (or the proton on C2) and specific protons on the decalin ring. For instance, an axial proton at C2 would show strong NOEs to the other axial protons at C4 and C9. An equatorial proton at C2 would show correlations to adjacent equatorial and axial protons.

Identifying Minor Conformers: Even if one conformation is dominant, NOE can detect the presence of minor conformers. The observed NOE is an average, but it is weighted toward the conformation where the protons are closest. columbia.edu

The ROESY experiment is often preferred for medium-sized molecules where the NOE may be close to zero, as the ROE is always positive. columbia.edu

Table 1: Representative NOESY/ROESY Correlations for a Hypothetical trans-Decahydronaphthalen-2-amine Conformer with an Equatorial Amine Group.
Proton 1Proton 2Expected NOE/ROE IntensityInferred Proximity Information
H2 (axial)H1 (axial), H3 (axial)Strong1,3-Diaxial relationship; confirms chair conformation
H2 (axial)H4a (axial), H9 (bridgehead)StrongConfirms axial position of H2
H2 (axial)-NH2 protonsMediumProximity of amine group to axial proton
H4a (axial)H5a (axial)NoneConfirms trans-ring fusion (protons are too far apart)

Scalar coupling, or J-coupling, is the interaction between nuclear spins transmitted through the bonding electrons. The magnitude of the vicinal (three-bond) proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation. nih.govmiamioh.edu This dependence is one of the most powerful tools for conformational analysis in saturated ring systems. miamioh.edu

The general form of the Karplus equation is: ³J(θ) = A cos²(θ) + B cos(θ) + C

Where A, B, and C are empirically derived parameters. zenodo.org For cyclohexane-like rings, specific dihedral angles correspond to distinct coupling constant magnitudes:

Anti-periplanar (θ ≈ 180°): This arrangement, found between two trans-diaxial protons, results in a large coupling constant (typically 8–13 Hz).

Gauche (θ ≈ 60°): This arrangement, found between axial-equatorial or equatorial-equatorial protons, results in a small coupling constant (typically 1–5 Hz).

By measuring the ³JHH values from a high-resolution 1D or 2D NMR spectrum, the dihedral angles within the this compound framework can be determined. This allows for the unambiguous assignment of the chair, boat, or twist-boat conformation of each ring and confirms the axial or equatorial position of the amine substituent. For instance, a large coupling constant between the proton at C2 and an adjacent proton would indicate a diaxial relationship, fixing the conformation of that part of the molecule.

Table 2: Relationship Between Proton-Proton Relationships, Dihedral Angles, and Typical ³JHH Coupling Constants in a Chair Conformation.
Proton RelationshipApproximate Dihedral Angle (θ)Expected ³JHH (Hz)
Axial - Axial~180°8 - 13
Axial - Equatorial~60°1 - 5
Equatorial - Equatorial~60°1 - 5

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from a change in the molecule's polarizability. ksu.edu.sa

Different conformers of this compound are expected to have distinct vibrational spectra. The orientation of the C-N bond and the N-H bonds of the amine group (axial vs. equatorial) will influence their stretching and bending frequencies due to different steric and electronic environments. While many vibrations associated with the decalin core may be similar between conformers, specific modes, particularly those involving the amine group, can serve as conformational markers.

C-N Stretching: The frequency of the C-N stretching vibration is sensitive to its environment. An equatorial C-N bond may have a slightly different frequency compared to an axial one.

N-H Vibrations: The N-H stretching, bending (scissoring), and wagging modes are also conformationally sensitive. For example, an axial amine group might be involved in intramolecular interactions that are absent in the equatorial conformer, leading to shifts in the N-H vibrational frequencies.

Computational methods are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers. nih.govnih.gov By calculating the theoretical vibrational spectra for different possible conformers (e.g., trans-equatorial, trans-axial, cis-equatorial, etc.), a direct comparison with the experimental IR and Raman data can identify the conformer or mixture of conformers present.

Table 3: Characteristic Infrared Absorption Frequencies Relevant to Conformational Analysis of this compound.
Vibrational ModeTypical Frequency Range (cm-1)Potential Conformational Sensitivity
N-H Stretch (amine)3300 - 3500Sensitive to hydrogen bonding and steric environment (axial vs. equatorial).
C-H Stretch (alkane)2850 - 2960Overall profile may differ slightly between conformers.
N-H Bend (scissoring)1590 - 1650Position can be influenced by the local environment of the amine group.
C-N Stretch1020 - 1250Frequency is sensitive to the axial/equatorial orientation.
N-H Wag~700 - 900Broad absorption, highly sensitive to conformational changes and interactions.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational Preferences

Computational Conformational Studies

Computational chemistry provides a powerful framework for exploring the potential energy surface of a molecule, identifying stable conformers, and determining the energy barriers for interconversion.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov Instead of solving the complex Schrödinger equation, MM calculates the potential energy of a molecule using a simplified function known as a force field. eurekaselect.com This approach allows for the rapid calculation of energies for different molecular geometries, making it ideal for conformational analysis of large and flexible molecules. nih.gov

A force field is a collection of equations and associated parameters designed to reproduce molecular geometry and potential energy surfaces. The total steric energy is a sum of terms representing different types of intramolecular forces:

E_total = E_bond + E_angle + E_torsion + E_van_der_Waals + E_electrostatic

For this compound, MM calculations can be used to:

Identify Stable Conformers: Systematically rotating the rotatable bonds and exploring different ring puckers allows for the identification of all low-energy minima on the potential energy surface. This would include the various chair, boat, and twist-boat conformations for both cis and trans isomers, as well as the axial and equatorial positions of the amine group.

Calculate Relative Energies: MM calculations provide the relative steric energies of these conformers, allowing for the prediction of the most stable structure and the equilibrium populations of different conformers at a given temperature.

Determine Energy Barriers: The method can also be used to map the pathways and calculate the activation energies for conformational interconversions, such as ring-flipping.

The accuracy of MM calculations depends entirely on the quality of the force field. While general-purpose force fields like AMBER, CHARMM, or MMFF are available, their parameters may not be specifically optimized for the unique structural features of a substituted decalin system. Therefore, for high-accuracy studies, a specific force field development or re-parameterization for this compound might be necessary. This process involves adjusting the force field parameters, particularly the torsional (dihedral) terms, to reproduce high-level quantum mechanical calculations or experimental data (such as the geometries and energy differences derived from NMR or microwave spectroscopy). nih.gov

Table 4: Components of a Typical Molecular Mechanics Force Field Energy Function.
Energy TermDescriptionTypical Functional Form
Bond Stretching (Ebond)Energy required to stretch or compress a bond from its equilibrium length.½kb(r - r0
Angle Bending (Eangle)Energy required to bend an angle from its equilibrium value.½kθ(θ - θ0
Torsional (Etorsion)Energy associated with rotation around a bond, describing barriers between conformers.ΣVn[1 + cos(nφ - γ)]
van der Waals (EvdW)Non-bonded repulsion and attraction between atoms.Lennard-Jones Potential: [ (A/r¹²) - (B/r⁶) ]
Electrostatic (Eelectrostatic)Non-bonded interaction between atomic partial charges.Coulomb's Law: (qiqj) / (εrij)

Density Functional Theory (DFT) for Ground State Conformations and Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.orgnih.govnih.gov It is widely employed to determine the geometries of molecules and to calculate the relative energies of different conformations, thereby identifying the ground state and mapping the potential energy surface. nih.gov

For this compound, a DFT study would involve:

Geometry Optimization: Calculating the lowest energy structure for each possible conformer arising from the cis and trans ring fusions and the axial/equatorial positions of the amine group.

Energy Calculations: Determining the relative energies of these optimized conformers to identify the most stable ground state.

Transition State Searching: Locating the transition states that connect different conformers (e.g., through ring flipping in the cis-isomer) to understand the energy barriers to interconversion.

Without specific studies on this compound, it is not possible to provide a data table of its ground state conformations or describe its energy landscape. Such an analysis would be purely hypothetical.

Molecular Dynamics (MD) Simulations of this compound in Solution and Interacting Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamic behavior of a molecule over time, including conformational changes and interactions with its environment. ulisboa.ptaps.org

A typical MD simulation of this compound would explore:

Behavior in Solution: Simulating the molecule in a box of explicit solvent molecules (e.g., water) to observe how it moves, rotates, and changes conformation in a solvated environment.

Interaction with Other Molecules: Modeling its interaction with other chemical species, such as biological macromolecules or other solvent molecules, to understand binding modes and intermolecular forces like hydrogen bonding. nih.gov

Currently, there are no published MD simulation studies specifically targeting this compound. Therefore, a data table detailing simulation parameters or findings on its solvated behavior cannot be generated.

Solvent Effects on this compound Conformational Equilibria

The choice of solvent can significantly influence the conformational equilibrium of a molecule by preferentially stabilizing certain conformers over others. nih.govnih.govmanchester.ac.uk Factors such as solvent polarity, hydrogen bonding capability, and dielectric constant can alter the relative energies of conformers. aps.orgnih.gov For this compound, the polar amine group is capable of forming hydrogen bonds, suggesting that its conformational preferences would be sensitive to the solvent environment.

A computational investigation into solvent effects would typically involve:

Implicit Solvent Models: Using continuum models (like the Polarizable Continuum Model, PCM) to approximate the bulk effect of the solvent on the solute's electronic structure and energies.

Explicit Solvent Simulations: Performing MD simulations with explicit solvent molecules to directly model solute-solvent interactions.

As no such studies have been reported for this compound, a data table summarizing the relative populations of conformers in different solvents cannot be provided. The scientific community awaits future research to elucidate these specific molecular properties.

V. Advanced Spectroscopic Characterization and Elucidation of Decahydronaphthalen 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR methods are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals in decahydronaphthalen-2-amine and determining its stereochemistry.

Multidimensional NMR (e.g., COSY, HMBC, HSQC) for Structural and Connectivity Assignment

One-dimensional (1D) NMR spectra of this compound can be complex due to overlapping signals from the numerous protons and carbons in the saturated bicyclic system. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating signals across a second frequency dimension, mapping out the complete molecular framework. hyphadiscovery.comnih.govnih.govsmbstcollege.com

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal the connectivity of protons within each ring and establish the relationships between protons on adjacent carbons. For instance, the proton at the C-2 position (the carbon bearing the amine group) would show correlations to the protons at C-1 and C-3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to specific carbon atoms. sdsu.eduyoutube.com It is highly sensitive and allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. youtube.com An HSQC spectrum of this compound would show a cross-peak for each C-H bond, simplifying the crowded aliphatic region of the spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two, three, or even four bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. umn.edu In this compound, HMBC could show correlations from the protons at C-1 to the bridgehead carbon C-8a, confirming the fused ring structure.

The combined application of these techniques allows for a step-by-step assembly of the molecule's structure. science.gov

Table 1: Illustrative 2D NMR Correlations for Structural Assignment of this compound
NMR ExperimentCorrelated NucleiInformation GainedExample Correlation
COSY¹H ↔ ¹HIdentifies protons on adjacent carbons (³J coupling).H-2 ↔ H-1 and H-2 ↔ H-3
HSQC¹H ↔ ¹³C (¹J)Assigns protons to their directly attached carbons.H-2 ↔ C-2
HMBC¹H ↔ ¹³C (²J, ³J)Establishes long-range connectivity, linking structural fragments.H-1 ↔ C-2, C-8, C-8a

Isotopic Labeling and NMR for Complex Structure Determination

For molecules with significant spectral overlap or for studying specific molecular dynamics, isotopic labeling is a powerful tool. sigmaaldrich.comnih.gov This technique involves replacing an atom with one of its isotopes, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H. wikipedia.orgamericanpeptidesociety.org This substitution can simplify spectra, enhance sensitivity, or introduce a unique NMR-active nucleus for specialized experiments. americanpeptidesociety.orgnih.gov

In the context of this compound, ¹⁵N labeling would be particularly insightful. By synthesizing the molecule using a ¹⁵N-labeled nitrogen source, researchers can:

Directly observe the nitrogen atom in ¹⁵N NMR spectra.

Use ¹H-¹⁵N HSQC experiments to precisely identify the chemical shift of the amine protons and the nitrogen itself.

Study hydrogen bonding and other interactions involving the amine group with greater clarity.

Uniform or selective ¹³C labeling can also be employed to resolve ambiguities in the carbon skeleton, especially in distinguishing between the various methylene (B1212753) (-CH₂) groups within the decalin ring system. sigmaaldrich.com

Quantitative NMR (qNMR) for Purity and Isomeric Ratio Determination

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance without needing a chemically identical reference standard. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For purity assessment, a sample of this compound is accurately weighed and dissolved with a known mass of a certified internal standard. acs.org By comparing the integrals of specific, well-resolved signals from the analyte and the standard, the purity can be calculated with high precision. ox.ac.ukyoutube.com

Table 2: Example Calculation for Purity Determination of this compound by qNMR
ParameterAnalyte (this compound)Internal Standard (e.g., Maleic Anhydride)
Weight (W)W_analyteW_std
Molecular Weight (MW)153.28 g/mol98.06 g/mol
Number of Protons (N)N_analyte (e.g., 1 for CH-NH₂)N_std (2 for CH=CH)
Integral Area (I)I_analyteI_std
Purity of Standard (P_std)-99.9%
Purity Formula P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Furthermore, qNMR is an excellent tool for determining the ratio of isomers in a mixture, a common challenge with decahydronaphthalene (B1670005) derivatives which can exist as cis and trans fused rings. acs.orgcreative-biostructure.com If the isomers have distinct and well-resolved signals in the ¹H NMR spectrum, the ratio can be determined by simply comparing the integration of these signals.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.commeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula, as every unique combination of atoms has a distinct "exact mass". nih.govmdpi.com For this compound, HRMS can confirm its molecular formula, C₁₀H₁₉N, by distinguishing its exact mass from other potential formulas that might have the same nominal mass. nih.gov

Table 3: Exact Mass Determination of this compound by HRMS
Molecular FormulaNominal Mass (Da)Calculated Exact Mass (Da)Potential for Differentiation
C₁₀H₁₉N153153.15175This is the target compound.
C₉H₁₅NO153153.11536Easily distinguished from the target by HRMS.
C₁₁H₂₃155 (as [M-H]⁺) -> 154155.1800 (for C₁₁H₂₃⁺)Different nominal and exact mass.

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is highly characteristic of the original structure. libretexts.org For amines, a dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.comwikipedia.orgfiveable.me

For this compound, the molecular ion ([C₁₀H₁₉N]⁺˙) would have an m/z of 153, consistent with the nitrogen rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgjove.com Alpha-cleavage could occur on either side of the C-2 carbon.

Cleavage of the C1-C2 bond: This would lead to the loss of a C₉H₁₆ radical and the formation of a stable iminium ion fragment.

Cleavage of the C2-C3 bond: This would also result in the formation of a characteristic iminium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment StructureFragmentation Pathway
153[C₁₀H₁₉N]⁺˙Molecular Ion (M⁺˙)
152[C₁₀H₁₈N]⁺Loss of a hydrogen radical (M-1)
124[C₈H₁₄N]⁺Loss of an ethyl group (C₂H₅•) via ring fragmentation
~44[CH₂=NH₂]⁺ or related iminiumResult of alpha-cleavage and subsequent rearrangements

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the identification and quantification of specific components within complex mixtures. nih.gov In the context of this compound analysis, MS/MS would involve the initial ionization of the molecule and selection of its molecular ion (or a protonated precursor ion, [M+H]+) in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are then analyzed in a second mass analyzer, generating a characteristic fragmentation pattern that serves as a structural fingerprint.

A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. bellevuecollege.edunih.gov This process is favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. researchgate.net In the case of this compound, α-cleavage at the C1-C2 or C2-C3 bond would be anticipated. The largest alkyl group is preferentially lost during this fragmentation. nih.gov

Another potential fragmentation pathway for cyclic amines can involve ring opening followed by subsequent fragmentation. The resulting fragmentation pattern would be a complex series of peaks that can be used to piece together the structure of the original molecule. The analysis of these characteristic fragmentation patterns allows for the confident identification of this compound even in the presence of other structurally similar compounds in a complex matrix.

Table 1: Predicted MS/MS Fragmentation Data for this compound ([C10H19N+H]+)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss Fragmentation Pathway
154.1590 137.1328 NH3 Loss of ammonia (B1221849)
154.1590 Various CnH2n+1 α-cleavage with loss of alkyl radicals

Note: The m/z values are predicted based on the molecular formula and general fragmentation patterns of cyclic amines. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule and their local environment.

The IR and Raman spectra of this compound are expected to be dominated by vibrational modes associated with its primary amine and saturated hydrocarbon framework. As a primary amine, this compound will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub Typically, primary amines show two bands in this region: an asymmetric stretching mode and a symmetric stretching mode. pressbooks.pub

The spectrum will also feature strong C-H stretching vibrations from the decahydronaphthalene ring system, typically observed between 2850 and 3000 cm⁻¹. libretexts.org Other key vibrational modes include N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹, and C-N stretching vibrations, which are often weaker and appear in the fingerprint region (1000-1300 cm⁻¹). libretexts.org The C-C stretching and various CH₂ bending and rocking modes of the cyclohexane (B81311) rings will contribute to a complex pattern of bands in the fingerprint region below 1500 cm⁻¹, which is unique to the specific stereoisomer of this compound.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C-C backbone of the decahydronaphthalene rings. ondavia.com

Table 2: Expected Vibrational Band Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch (asymmetric & symmetric) 3300 - 3500 IR, Raman
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
N-H Bend (scissoring) 1590 - 1650 IR
CH₂ Bend (scissoring) ~1450 IR
C-N Stretch 1000 - 1300 IR

The primary amine group of this compound can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). Infrared spectroscopy is a particularly sensitive technique for studying hydrogen bonding interactions.

In the condensed phase (liquid or solid), intermolecular hydrogen bonding will lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands compared to the gas phase or a dilute solution in a non-polar solvent. researchgate.net The extent of this shift can provide information about the strength of the hydrogen bonds. By studying the concentration dependence of the N-H stretching region in a non-polar solvent, it is possible to distinguish between intermolecular and intramolecular hydrogen bonding.

In systems where this compound interacts with other molecules capable of hydrogen bonding (e.g., alcohols, water), new, broad absorption bands corresponding to the hydrogen-bonded complexes will appear in the IR spectrum. rsc.org The analysis of these bands can provide insights into the nature and strength of the specific intermolecular interactions.

Vi. Computational Chemistry and Theoretical Studies of Decahydronaphthalen 2 Amine

Quantum Chemical Calculations (Ab Initio and DFT)

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are foundational to modern computational chemistry. researchcommons.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying the electronic structure and properties of organic molecules. indexcopernicus.comscirp.org These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. irjweb.com

The electronic character of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. conicet.gov.ar

The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov

For decahydronaphthalen-2-amine, theoretical calculations would predict that the HOMO is primarily localized on the lone pair of electrons of the nitrogen atom in the amine group. This concentration of electron density makes the amine group the molecule's primary nucleophilic and basic center. Conversely, the LUMO would be expected to be distributed across the anti-bonding σ-orbitals of the saturated decahydronaphthalene (B1670005) (decalin) skeleton.

Table 1: Conceptual Frontier Molecular Orbital Analysis for this compound
OrbitalPrimary LocationChemical Significance
HOMONitrogen lone pair (NH2 group)Region of highest electron density; acts as an electron donor in reactions (nucleophilic/basic site).
LUMOσ* anti-bonding orbitals of the C-C/C-H frameworkRegion most susceptible to accepting electrons; relevant in reactions with strong electron-donating reagents.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicates kinetic stability and chemical reactivity. A large gap suggests high stability.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of stationary points, including energy minima (reactants and products) and first-order saddle points, which correspond to transition states. researchgate.net The analysis of the transition state structure and its associated activation energy provides direct insight into the reaction mechanism and its kinetics.

For this compound, these methods can be used to model various reactions, such as N-alkylation, N-acylation, or protonation. Theoretical calculations can predict the most favorable pathway for these transformations. For instance, in an electrophilic attack on the amine, computations would confirm that the reaction proceeds via the nitrogen atom. The calculated transition state geometry would reveal the bond-forming and bond-breaking processes at the peak of the energy barrier.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution on the molecule. The MEP map for this compound would show a region of negative potential (electron-rich) localized around the nitrogen atom, visually confirming it as the most probable site for electrophilic attack. indexcopernicus.com

Table 2: Theoretical Analysis of a Hypothetical Reaction: N-Protonation
Computational TaskMethodologyPredicted Outcome
Identify Reactive SiteMolecular Electrostatic Potential (MEP) MappingNegative potential localized on the nitrogen atom, identifying it as the protonation site.
Determine Reaction PathwayPotential Energy Surface ScanMapping of the energy change as a proton approaches the amine group.
Analyze Reaction KineticsTransition State Search and Frequency CalculationCalculation of the activation energy (energy barrier) for the protonation reaction.

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR): DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nmrdb.orgnih.gov For a molecule with complex stereochemistry like this compound, which can exist as multiple cis/trans diastereomers and chair/boat conformers, theoretical NMR predictions are invaluable for assigning specific signals and confirming the three-dimensional structure of a synthesized isomer. uq.edu.auresearchgate.net

Table 3: Representative Predicted Vibrational Modes for this compound
Vibrational ModeTypical Functional GroupExpected Wavenumber Range (cm-1)
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH2)3300 - 3500
C-H StretchAliphatic (CH, CH2)2850 - 3000
N-H Bend (Scissoring)Primary Amine (-NH2)1580 - 1650
C-N StretchAliphatic Amine1020 - 1250

Infrared (IR): Theoretical frequency calculations using DFT can produce a predicted IR spectrum. whiterose.ac.uknih.gov The calculated vibrational modes can be correlated with experimental IR absorption bands to confirm the presence of specific functional groups. For this compound, key predicted absorptions would include the characteristic symmetric and asymmetric N-H stretching bands of the primary amine, N-H bending vibrations, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis): As a saturated aliphatic amine, this compound lacks the chromophores (e.g., conjugated π-systems) that lead to absorption in the near-UV or visible light range. Time-dependent DFT (TD-DFT) calculations would be used to predict its electronic absorption spectrum, which would be expected to show transitions only in the far-UV region. nih.gov

Circular Dichroism (CD): this compound is a chiral molecule. For specific enantiomers, theoretical CD spectra can be calculated. These predictions are crucial for assigning the absolute configuration of a chiral isomer by comparing the calculated spectrum with the experimentally measured one.

Molecular Modeling and Simulation

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long timescales. Molecular modeling and simulation, which use classical mechanics-based force fields, enable the study of the dynamic behavior of molecules and their interactions with their environment, such as in solution or with biological macromolecules.

Molecular Dynamics (MD) simulations rely on force fields (e.g., AMBER, CHARMM, OPLS) to define the potential energy of a system. nih.govmdpi.com These force fields are collections of parameters that describe bond stretching, angle bending, dihedral torsions, and non-bonded interactions. While standard force fields contain parameters for common building blocks like amino acids and nucleic acids, they often lack parameters for less common structures like the decahydronaphthalene core. nih.gov

Therefore, for accurate simulations of this compound or systems containing it, specific force field parameters must be developed. rsc.org This process typically involves:

Calculating Quantum Mechanical Data: High-level QM calculations are performed to determine properties such as the equilibrium bond lengths and angles, torsional energy profiles (by rotating around specific bonds), and the electrostatic potential for deriving partial atomic charges.

Parameter Fitting: The force field parameters are then optimized to reproduce the QM target data as closely as possible. This ensures that the classical model accurately reflects the underlying quantum mechanical reality of the molecule's structure and conformational flexibility.

Table 4: Key Parameters for Force Field Development of this compound
Parameter TypeDescriptionDerivation Source
Partial Atomic ChargesDescribes the electrostatic interactions.Fitted to the QM-calculated molecular electrostatic potential (MEP).
Bond StretchingForce constants and equilibrium lengths for all covalent bonds.Derived from the optimized QM geometry.
Angle BendingForce constants and equilibrium angles for all bond angles.Derived from the optimized QM geometry.
Dihedral TorsionsParameters describing the energy barrier to rotation around bonds.Fitted to the potential energy surface scans from QM calculations.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). mdpi.comnih.gov This method is fundamental in drug discovery for identifying and optimizing potential drug candidates.

While specific docking studies on this compound are not prevalent, studies on structurally related analogues like 4-substituted-tetrahydronaphthalen-2-amines provide a clear model for how it would interact with a biological target, such as a G protein-coupled receptor. nih.gov In such a study, the this compound scaffold would be expected to engage in several key interactions:

Ionic/Hydrogen Bonding: The amine group, which would be protonated at physiological pH (-NH₃⁺), is a critical interaction site. It would act as a strong hydrogen bond donor, forming salt bridges or hydrogen bonds with negatively charged or polar amino acid residues in the receptor's binding pocket, such as Aspartate or Glutamate. nih.gov

Docking simulations can score and rank different binding poses, providing hypotheses about the ligand-receptor binding mode that can guide further experimental studies. researchgate.net

Table 5: Potential Ligand-Target Interactions for a this compound Analogue
Interaction TypeLigand Moiety InvolvedReceptor Residues Involved (Examples)
Salt Bridge / Hydrogen BondProtonated Amine (-NH3+)Aspartate, Glutamate
Hydrogen BondAmine Group (-NH2)Serine, Threonine, Asparagine
Hydrophobic / van der WaalsDecahydronaphthalene CoreLeucine, Isoleucine, Valine, Phenylalanine

Computational Approaches to Solvation Effects and Intermolecular Interactions

A comprehensive review of scientific literature indicates that specific computational studies detailing the solvation effects and intermolecular interactions of this compound are not extensively available. However, the fundamental principles and established computational methodologies used for analogous cyclic and aliphatic amines can be applied to predict and understand its behavior in various solvent environments. Such theoretical studies are crucial for elucidating the microscopic interactions that govern the macroscopic properties of a substance, including its solubility, reactivity, and transport properties.

Computational chemistry provides powerful tools to model the complex interplay between a solute, like this compound, and surrounding solvent molecules. The primary approaches for such investigations are Molecular Dynamics (MD) simulations and quantum chemical calculations.

Molecular Dynamics (MD) Simulations

MD simulations are a prominent method for exploring the dynamics of solvation and characterizing intermolecular interactions. ulisboa.ptresearchgate.net This technique involves calculating the trajectory of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt For a system containing this compound and a solvent, an MD simulation would typically proceed in four main stages:

System Setup: A simulation box is created, populated with a defined number of this compound and solvent molecules.

Energy Minimization: The initial configuration is relaxed to find a low-energy starting structure. ulisboa.pt

Equilibration: The system is brought to the desired temperature and pressure, allowing it to reach thermal equilibrium. ulisboa.pt

Production Run: The simulation is run for an extended period to collect data on the positions and velocities of all particles, from which thermodynamic and structural properties are calculated. ulisboa.pt

Through MD simulations, key properties related to solvation can be determined. The solvation free energy, which quantifies the energetic cost or favorability of dissolving the solute, can be calculated using methods like free energy perturbation or thermodynamic integration. acs.org Structural aspects of solvation are often analyzed using the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from an atom on the solute. For this compound in a protic solvent like water, an RDF analysis would reveal the strength and structure of hydrogen bonds between the amine's nitrogen atom and water molecules. researchgate.netlibretexts.org

Quantum Chemical Calculations

Quantum mechanics (QM) provides a more detailed and accurate description of intermolecular interactions by solving the Schrödinger equation. iastate.edu Methods like Density Functional Theory (DFT) are commonly used to study amine-solvent interactions. researchgate.netnih.gov QM calculations can precisely determine the geometry and energy of hydrogen bonds formed between the amine group of this compound and solvent molecules. scirp.org

These calculations can also provide a detailed breakdown of the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. usda.gov The electrostatic component arises from the interaction between the permanent charge distributions of the molecules, while dispersion forces (a type of van der Waals force) are due to instantaneous fluctuations in electron density. cetri.camasterorganicchemistry.com For this compound, the bulky, nonpolar decalin rings would primarily interact with nonpolar solvents through dispersion forces, whereas the polar amine group would dominate interactions with polar solvents via hydrogen bonding and dipole-dipole forces. libretexts.orgmasterorganicchemistry.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed in QM calculations to approximate the bulk effect of the solvent, providing a computationally efficient way to estimate solvation energies. acs.orgaip.org

Illustrative Research Findings

While direct experimental or computational data for this compound is scarce, a hypothetical computational study would likely yield data similar to that presented in the table below. This table illustrates the kind of results that would be generated from MD simulations and QM calculations to characterize the solvation of this compound in different solvents.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent the results of actual research on this compound.

SolventSolvation Free Energy (ΔGsolv) (kcal/mol)N-H···O RDF Peak (g(r)max)N···H-O RDF Peak (g(r)max)Primary Interaction Type
Water-5.82.93.4Hydrogen Bonding
Methanol-4.22.83.2Hydrogen Bonding
Hexane (B92381)+1.5N/AN/ADispersion Forces
Chloroform-1.12.5N/ADipole-Dipole / H-Bonding

Table 1. Hypothetical Computational Data for this compound Solvation. This interactive table presents illustrative data that could be obtained from a computational study. The Solvation Free Energy (ΔGsolv) indicates the spontaneity of dissolution. The Radial Distribution Function (RDF) peak values for N-H···O and N···H-O interactions quantify the strength of hydrogen bonding with protic solvents at the amine's hydrogen and nitrogen atoms, respectively.

Vii. Advanced Reaction Mechanisms Involving Decahydronaphthalen 2 Amine

Nucleophilic Reactivity of the Amine Moiety in Decahydronaphthalen-2-amine

The primary amine group in this compound is the molecule's principal center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide array of electrophiles. This reactivity is fundamental to the synthesis of more complex derivatives.

Key nucleophilic reactions include:

Alkylation: The amine can undergo N-alkylation with alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, polyalkylation is a common issue, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, a large excess of the amine is often employed.

Acylation (Amide Formation): Reaction with acylating agents such as acid chlorides or anhydrides is a straightforward method to form stable amide derivatives. This reaction is generally robust and is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation (Sulfonamide Formation): this compound reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to yield sulfonamides. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. The resulting N-substituted sulfonamide from a primary amine like this compound contains an acidic proton on the nitrogen, rendering it soluble in alkali.

The nucleophilicity of the amine can be influenced by the stereochemistry of the decalin ring (cis or trans isomers), which affects the steric accessibility of the nitrogen's lone pair.

Table 1: Representative Nucleophilic Reactions of this compound

Reaction TypeElectrophile ExampleProduct TypeGeneral Conditions
Alkylation Methyl Iodide (CH₃I)N-Methylated amineExcess amine or base
Acylation Acetyl Chloride (CH₃COCl)N-Acetylated amidePyridine or other base
Sulfonylation Benzenesulfonyl Chloride (C₆H₅SO₂Cl)N-Benzenesulfonyl sulfonamideAqueous NaOH or KOH

Electrophilic Transformations of the Decahydronaphthalene (B1670005) Ring System

The decahydronaphthalene ring is a saturated alicyclic system, making it generally unreactive towards common electrophiles that typically react with aromatic systems. Direct electrophilic substitution on the C-H bonds of the decalin ring is challenging and requires highly reactive electrophiles or catalytic activation.

Transformations of the decalin ring system often necessitate initial functionalization through other means, such as free-radical halogenation or transition metal-catalyzed C-H activation, to introduce a leaving group or a directing group. Once functionalized, subsequent nucleophilic substitution or elimination reactions can occur. For instance, the presence of the amine group can be used to direct metal catalysts to specific C-H bonds for functionalization, although this is more characteristic of transition metal-catalyzed reactions (see Section 7.4). The hydroxyl group in naphthols, the aromatic precursor, significantly activates the naphthalene (B1677914) ring toward electrophilic substitution by increasing electron density. pharmacyfreak.com However, upon hydrogenation to decalin, this electronic activation is lost.

Pericyclic Reactions and Rearrangements in Decahydronaphthalene Skeletons

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.org While the saturated decahydronaphthalene skeleton itself does not directly participate in most pericyclic reactions, these reactions are crucial for the stereocontrolled synthesis of the decalin framework.

Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing the fused bicyclic system of decalin. nih.govyoutube.com By designing a suitable acyclic or macrocyclic precursor containing a diene and a dienophile, the decalin ring system can be formed with high stereoselectivity, allowing for the synthesis of specific cis or trans-fused isomers. nih.govcdnsciencepub.com Lewis acid catalysis can be employed to enhance the rate and selectivity of these cycloadditions. cdnsciencepub.com

Cope and Aza-Cope Rearrangements: The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Derivatives of decahydronaphthalene containing appropriately positioned double bonds can undergo this rearrangement. For example, a divinyl-substituted decalin could potentially rearrange under thermal conditions. The aza-Cope rearrangement is a variation where a nitrogen atom is part of the rearranging skeleton, a reaction more directly related to derivatives of this compound. These rearrangements can be driven by factors such as the release of ring strain. masterorganicchemistry.com

Skeletal Rearrangements: Under certain conditions, such as treatment with fluorinating agents like DAST (diethylaminosulfur trifluoride), derivatives of the decalin skeleton, particularly those derived from sugars, have been shown to undergo complex skeletal rearrangements. These can involve the migration of ring oxygen atoms or other parts of the molecular framework. researchgate.net

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a versatile toolkit for functionalizing both the amine group and the inert C-H bonds of the decalin ring.

C-H Amination/Amidation: The amine group of this compound can be used as a directing group in transition metal-catalyzed reactions to achieve site-selective C-H functionalization of the decalin ring. ibs.re.kr Catalysts based on palladium, rhodium, or iridium can activate C-H bonds, allowing for the formation of new C-N or C-C bonds at positions that would be otherwise unreactive. ibs.re.krnih.gov

Dehydrogenation: The catalytic dehydrogenation of cyclic amines using transition metal complexes is a known process for synthesizing N-heterocycles or imines and for hydrogen storage applications. semanticscholar.orgdntb.gov.ua While full aromatization to aminonaphthalene is not feasible from this compound without extreme conditions, partial dehydrogenation to form tetrahydronaphthalene or dihydronaphthalene derivatives is possible.

Aminocarbonylation: In the presence of a transition metal catalyst (e.g., palladium), carbon monoxide, and an appropriate substrate, the amine can act as a nucleophile in aminocarbonylation reactions to produce amides and other carbonyl-containing compounds. doi.org

Table 2: Examples of Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst ExampleReactant(s)Product Feature
Directed C-H Functionalization Pd(OAc)₂This compound derivativeNew C-C or C-N bond on the decalin ring
Dehydrogenation Iridium Pincer ComplexThis compoundC=N bond formation (imine)
Reductive Amination Nickel, Palladium, PlatinumKetone/Aldehyde + H₂N-Alkylated amine

Radical Reactions and Photochemistry of this compound Derivatives

Reactions involving radical intermediates or photochemical activation provide pathways for functionalizing the robust decahydronaphthalene skeleton.

Radical Halogenation: The saturated C-H bonds of the decalin ring are susceptible to free-radical halogenation (e.g., with N-bromosuccinimide under UV light). This process is often not very selective, leading to a mixture of halogenated isomers, but it can be a useful first step for introducing functionality onto the ring.

Hofmann-Löffler-Freytag Reaction: This photochemical reaction involves the rearrangement of an N-haloamine to form a δ-haloamine, which can then cyclize to form a pyrrolidine (B122466) ring. An N-chloro derivative of this compound could potentially undergo an intramolecular hydrogen atom abstraction via a radical mechanism to functionalize a remote carbon on the decalin ring. libretexts.org

Photocyclization: Derivatives of decahydronaphthalene can be involved in photochemical reactions. For instance, α-diketones attached to a decalin framework have been shown to undergo Norrish-Yang photocyclization, a process that involves intramolecular hydrogen abstraction by the excited carbonyl group to form cyclobutanol (B46151) derivatives. nih.gov This demonstrates how photochemical methods can be used to build complex polycyclic structures onto the decalin skeleton.

Reactions with Radical Species: The amine group can react with radical species. For example, hydroxylamines, which can be derived from amines, are known to be efficient traps for alkyl, alkoxy, and peroxy radicals. colab.ws

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